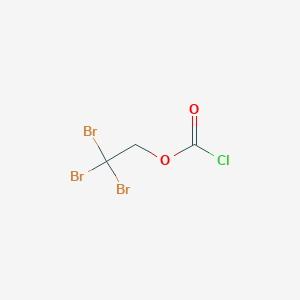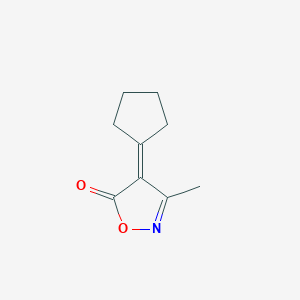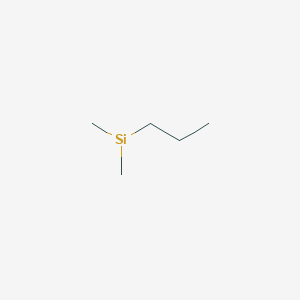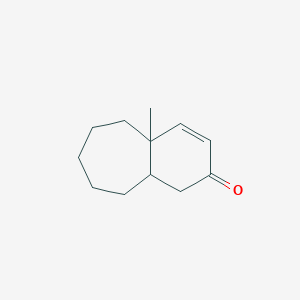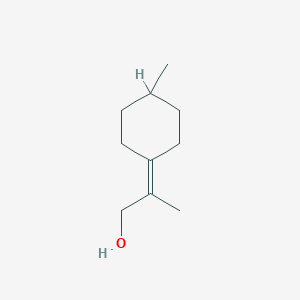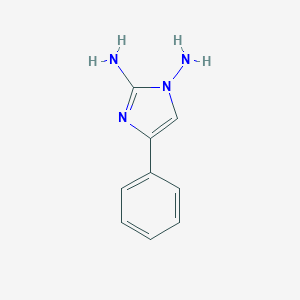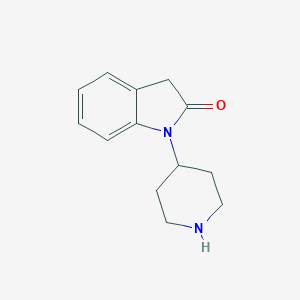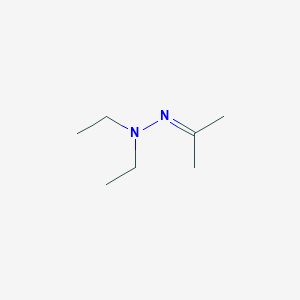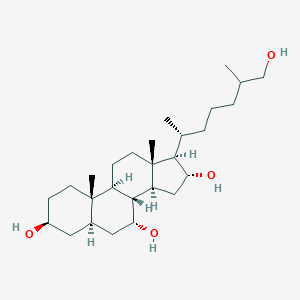
Myxinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. Myxinol is a highly versatile compound that can be used in various research areas such as pharmacology, toxicology, and neuroscience.
Mécanisme D'action
The mechanism of action of Myxinol is not fully understood. However, it is believed that Myxinol acts as a reducing agent and can reduce certain compounds to their corresponding alcohols. Myxinol can also react with aldehydes and ketones to form hydrazone derivatives.
Biochemical and Physiological Effects:
Myxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Myxinol has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Myxinol has been shown to have neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Myxinol is its versatility. It can be used in a wide range of research areas and can provide valuable insights into the effects of drugs and chemicals on the body. Myxinol is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using Myxinol in lab experiments. One of the main limitations is that Myxinol can be toxic to living organisms at high concentrations. Additionally, Myxinol can be unstable in certain conditions, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on Myxinol. One area of research is to further investigate the mechanism of action of Myxinol. Understanding how Myxinol works at a molecular level can provide valuable insights into its potential applications in research. Another area of research is to explore the potential therapeutic applications of Myxinol. Myxinol has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which could make it a promising candidate for the development of new drugs. Additionally, further research is needed to determine the optimal conditions for using Myxinol in lab experiments. This can help to improve the accuracy and reliability of experimental results. Finally, research is needed to determine the potential environmental impact of Myxinol. As a synthetic compound, Myxinol has the potential to accumulate in the environment and could have adverse effects on ecosystems.
Méthodes De Synthèse
Myxinol is a synthetic compound that can be synthesized in the laboratory using a variety of methods. One of the most common methods of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone. This reaction produces a yellow-orange precipitate of Myxinol. The purity of the synthesized Myxinol can be improved by recrystallization and purification methods.
Applications De Recherche Scientifique
Myxinol has a wide range of applications in scientific research. It is commonly used in pharmacology to study the effects of drugs on the body. Myxinol can be used to study the mechanism of action of drugs and their interactions with other compounds. Myxinol is also used in toxicology to study the toxic effects of chemicals on the body. It can be used to study the effects of environmental toxins on living organisms. Myxinol is also used in neuroscience research to study the effects of drugs on the nervous system.
Propriétés
Numéro CAS |
16812-98-9 |
|---|---|
Nom du produit |
Myxinol |
Formule moléculaire |
C27H48O4 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
(3S,5R,7R,8R,9S,10S,13S,14S,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)25-23(31)14-21-24-20(9-11-27(21,25)4)26(3)10-8-19(29)12-18(26)13-22(24)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18-,19+,20+,21+,22-,23-,24-,25+,26+,27+/m1/s1 |
Clé InChI |
NHNHDZACHWAKJW-NSPSUJRFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)CO)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
SMILES canonique |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






